molecular formula C11H16O2Si B1625236 Methyl 4-(Trimethylsilyl)benzoate CAS No. 22515-30-6

Methyl 4-(Trimethylsilyl)benzoate

Cat. No. B1625236
CAS RN: 22515-30-6
M. Wt: 208.33 g/mol
InChI Key: AYLOVBNEYSUPQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(Trimethylsilyl)benzoate” is a chemical compound with the CAS Number: 22515-30-6 . It has a molecular weight of 208.33 and its IUPAC name is methyl 4-(trimethylsilyl)benzoate . It is typically stored at +4C and appears as a colorless to yellow liquid .


Synthesis Analysis

An improved synthesis of this compound has been described in the literature . The process involves a bromine-lithium exchange and a Grignard-mediated methoxy-carbonylation reaction starting from 1, 4-dibromobenzene . The compound was then converted to another compound through a condensation and dehydration sequence with an overall yield of 41.5% .


Molecular Structure Analysis

The molecular formula of “Methyl 4-(Trimethylsilyl)benzoate” is C11H16O2Si . The InChI code is 1S/C11H16O2Si/c1-13-11(12)9-5-7-10(8-6-9)14(2,3)4/h5-8H,1-4H3 and the InChI key is AYLOVBNEYSUPQC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 4-(Trimethylsilyl)benzoate” is a colorless to yellow liquid . It has a molecular weight of 208.33 and its IUPAC name is methyl 4-(trimethylsilyl)benzoate . The compound has a molecular formula of C11H16O2Si .

Scientific Research Applications

Chemical Synthesis

“Methyl 4-(Trimethylsilyl)benzoate” is used in various areas of chemical synthesis . It serves as a reagent in the synthesis of complex organic molecules. The trimethylsilyl group in the compound can act as a protecting group for reactive sites in a molecule during a synthetic process .

Material Science

In the field of material science, this compound is used in the development of new materials . Its unique structural properties can contribute to the formation of materials with specific characteristics .

Chromatography

“Methyl 4-(Trimethylsilyl)benzoate” is used in chromatography, a method used to separate mixtures . The trimethylsilyl group can interact with various substances, making it useful in the separation process .

Analytical Research

This compound is also used in analytical research . It can serve as a standard or a reference compound in various analytical techniques .

Synthesis of Calamitic Liquid Crystals

“Methyl 4-(Trimethylsilyl)benzoate” has been used in the synthesis of calamitic liquid crystals . These are rod-shaped molecules that have properties between those of conventional liquids and those of solid crystals .

Mesomorphic Properties Research

The compound has been used in the study of mesomorphic properties of certain molecules . Mesomorphic properties relate to the characteristics of substances in a state between crystalline solid and liquid .

Thermal Behavior Study

“Methyl 4-(Trimethylsilyl)benzoate” has been used in the study of thermal behavior of certain compounds . This involves understanding how substances change with temperature .

Friedel-Crafts O-Acylation Reaction

The compound has been used in Friedel-Crafts O-acylation reactions . This is a type of organic reaction used to convert phenols into aromatic esters .

properties

IUPAC Name

methyl 4-trimethylsilylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2Si/c1-13-11(12)9-5-7-10(8-6-9)14(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLOVBNEYSUPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447250
Record name Methyl 4-(Trimethylsilyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(Trimethylsilyl)benzoate

CAS RN

22515-30-6
Record name Methyl 4-(Trimethylsilyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(Trimethylsilyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(Trimethylsilyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(Trimethylsilyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(Trimethylsilyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(Trimethylsilyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(Trimethylsilyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.